Stereochemical Purity and Enantiomer Discrimination in Procurement
D-Azidophenylalanine CHA salt is supplied with >95% purity as verified by NMR . While a comparable purity specification (>95% by NMR) is reported for L-azidophenylalanine CHA salt, no direct, published comparative study quantifying the enantiomeric excess or relative stability of the D-enantiomer was identified . The D-configuration (R) distinguishes it from the more common L-enantiomer (S) used in most genetic code expansion systems [1].
| Evidence Dimension | Purity specification (NMR) |
|---|---|
| Target Compound Data | >95% |
| Comparator Or Baseline | L-Azidophenylalanine CHA salt: >95% |
| Quantified Difference | Equivalent purity specification; no comparative stability or enantiomeric excess data available |
| Conditions | NMR analysis, batch Certificate of Analysis |
Why This Matters
Procurement decisions requiring a D-stereoisomer for chiral-specific applications (e.g., peptidomimetics, chiral materials) necessitate this specific salt form, as the L-enantiomer is not a suitable substitute.
- [1] Kuujia. 4-Azido-D-phenylalanine hydrochloride. Product Page. CAS 1241681-80-0. View Source
